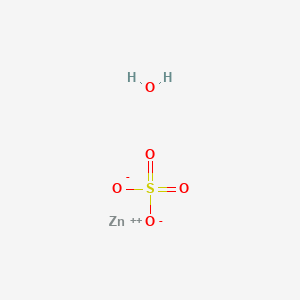

Zinc sulfate monohydrate

概要

説明

Zinc sulfate monohydrate is a chemical compound with a significant role in various industrial and chemical processes. It is particularly known for its application as a selective depressant in the flotation of complex sulfide ores, where it deactivates the flotation of zinc sulfide minerals such as sphalerite . This compound is also involved in the synthesis of other zinc compounds, such as zinc hydroxide sulfate and zinc oxide, through thermal transformation processes .

Synthesis Analysis

The synthesis of zinc sulfate monohydrate and related compounds can be achieved through different methods. For instance, zinc borate hydrate can be synthesized from zinc sulfate heptahydrate, which upon dehydration, yields zinc borate . Similarly, zinc sulfate hydroxide trihydrate can be synthesized by chemical precipitation using zinc sulfate as the precursor . The synthesis process can be influenced by various factors, including the presence of different anions, which affect the morphology of the resulting zinc sulfide particles .

Molecular Structure Analysis

The molecular structure of zinc sulfate monohydrate and its derivatives is complex and can vary depending on the synthesis method and conditions. For example, the heptanuclear cluster compound [Zn7{(2-C5H4N)CH(OH)PO3}6 (H2O)6]SO4 x 4H2O features a cylindrical drum made up of six Zn atoms bridged by six {CPO3} units centered by a seventh Zn atom . The structure of zinc compounds can also be influenced by the ligands present, as seen in zinc(II) complexes with a monopyridylurea ligand, which form hydrogen-bonded grid structures or infinite 1D organic–inorganic hybrid frameworks .

Chemical Reactions Analysis

Zinc sulfate monohydrate participates in various chemical reactions, particularly as a precursor to other zinc compounds. The transformation of zinc hydroxide sulfate to zinc oxide involves a series of dehydration steps, followed by decomposition and dehydroxylation processes . The presence of zinc sulfate can also induce coagulation of fine sphalerite particles, which is a significant reaction in the context of mineral processing .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc sulfate monohydrate and its derivatives are characterized by techniques such as X-ray diffraction, scanning electron microscopy, and thermogravimetric analysis. These compounds exhibit distinct morphologies, such as hexagonal plate structures , and their thermal decomposition follows specific kinetics . The transformation of zinc sulfate hydroxide trihydrate to zinc oxide results in changes in the mineralogical, structural, and optical properties, with the final product demonstrating a hexagonal structure and a specific band gap .

科学的研究の応用

-

Animal Feed Additive

- Application : Zinc sulfate monohydrate is used as a source of zinc in animal feeds . It is considered a safe source of zinc for all animal species .

- Methods of Application : It is added to animal feed to ensure healthy growth and development . The zinc sulfate level plays a crucial role in the animal’s health and assists in bodily functions including proper vitamin absorption and protein synthesis .

- Results : Based on data on consumer exposure and the tolerable upper intake level determined for zinc, no concerns for consumer safety are expected from the use of zinc sulfate monohydrate in animal nutrition .

-

Medical Use

- Application : Zinc sulfate monohydrate is used medically as a dietary supplement . It is used to treat zinc deficiency and to prevent the condition in those at high risk .

- Methods of Application : It is administered orally or intravenously .

- Results : Zinc is important for growth and for the development and health of body tissues . It also helps in the immune system function .

-

Solar Cells and Fuel Cells

- Application : Zinc sulfate monohydrate is used in the production of solar cells and fuel cells .

- Methods of Application : It is used in the fabrication of ZnO nanostructured materials for emerging solar cell applications . It is also used in the production of layered bismuth oxyiodide–zinc oxide nanorod arrays (ZnO@BiOI NRA) with a core/shell p–n heterostructure for photoelectrochemical fuel cells .

- Results : The core/shell p–n heterostructure for the ZnO@BiOI photoanode can effectively boost the photoelectrochemical (PEC) performance through the improvement of photon absorption and charge carrier separation .

-

Preparation of Rayon

- Application : Zinc sulfate monohydrate is used as a coagulant in the production of rayon .

- Methods of Application : It is used in the spinning bath during the production of rayon . The bath contains sulfuric acid (to acidify the cellulose xanthate), sodium sulfate (for rapid coagulation) and zinc sulfate (to cross link the cellulose molecules) .

- Results : The use of zinc sulfate monohydrate in the production of rayon results in a product with improved properties .

-

Dyeing

-

Chemical Reagent

-

Electroplating

- Application : Zinc sulfate monohydrate is used as an electrolyte for zinc plating .

- Methods of Application : In the electroplating process, a thin layer of zinc is applied to a metal surface by immersing the metal in a bath containing a solution of zinc sulfate .

- Results : The use of zinc sulfate monohydrate in electroplating results in a protective zinc coating that helps prevent rust .

-

Production of Artificial Silk

- Application : Zinc sulfate monohydrate is used as a coagulant in the production of artificial silk .

- Methods of Application : It is used in the spinning bath during the production of artificial silk .

- Results : The use of zinc sulfate monohydrate in the production of artificial silk results in a product with improved properties .

-

Preservative for Skins and Leather

-

Manufacturing of Pigments

- Application : Zinc sulfate monohydrate is used in the production of zinc-based pigments .

- Methods of Application : It is used in the production of pigments, which are used in paints, coatings, and plastics .

- Results : The use of zinc sulfate monohydrate in the production of pigments results in vibrant and long-lasting colors .

-

Zinc-Carbon Batteries

-

Fertilizers

-

Zinc Plating

- Application : Zinc sulfate monohydrate is used as an electrolyte for zinc plating .

- Methods of Application : In the zinc plating process, a thin layer of zinc is applied to a metal surface by immersing the metal in a bath containing a solution of zinc sulfate .

- Results : The use of zinc sulfate monohydrate in zinc plating results in a protective zinc coating that helps prevent rust .

-

Colorant in Dyeing

-

Preservative for Skin and Leather

-

Toothpastes

-

Agricultural Sprays

-

Manufacturing of Dyes and Pigments

- Application : Zinc sulfate monohydrate is used in the manufacturing of dyes and pigments .

- Methods of Application : It is used in the production of pigments, which are used in paints, coatings, and plastics .

- Results : The use of zinc sulfate monohydrate in the production of pigments results in vibrant and long-lasting colors .

Safety And Hazards

Breathing in zinc sulfate can irritate the respiratory tract, cause nausea, vomiting, stomach ache, dizziness, depression, metallic taste in the mouth, and death. Exposure by skin contact can damage the skin leading to ulcers, blisters, and scarring. Zinc sulfate can cause severe eye irritation, resulting in redness and pain .

将来の方向性

特性

IUPAC Name |

zinc;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZCSKGULNFAMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035019 | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Zinc sulfate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zinc sulfate monohydrate | |

CAS RN |

7446-19-7 | |

| Record name | Zinc sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

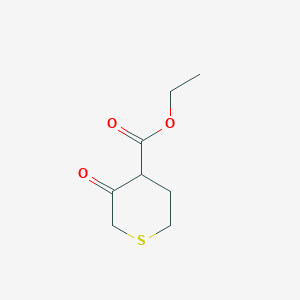

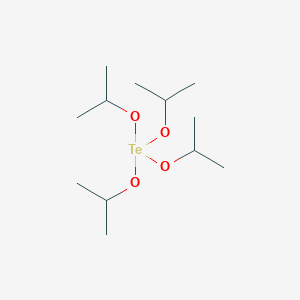

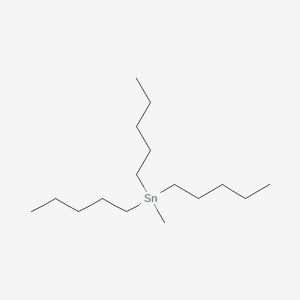

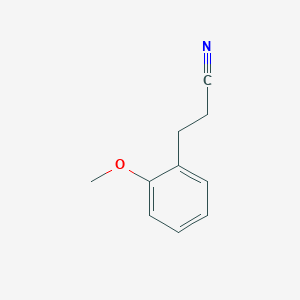

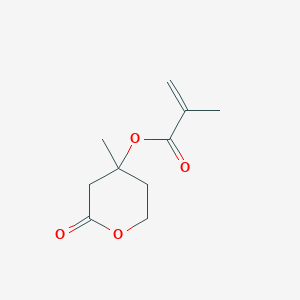

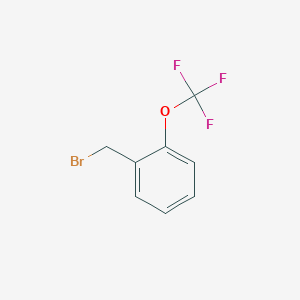

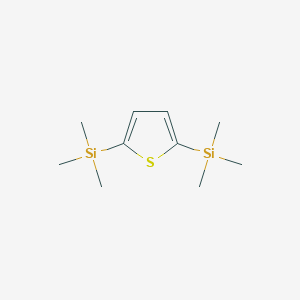

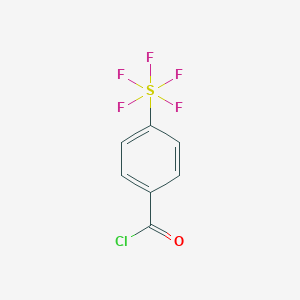

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)